![molecular formula C15H9BrClN3O4 B3617740 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3617740.png)
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCPNO, and it is a member of the oxadiazole family of compounds.
Mechanism of Action
The exact mechanism of action of BCPNO is not fully understood, but it is believed to act as an electron-transporting material in OLEDs. In terms of its antitumor activity, BCPNO is thought to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways.
Biochemical and Physiological Effects:
BCPNO has been shown to have significant cytotoxicity against various cancer cell lines. In addition, BCPNO has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. BCPNO has also been shown to have excellent electron-transporting properties, making it a promising material for the development of OLEDs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BCPNO in lab experiments is its straightforward synthesis method. BCPNO can be synthesized on a large scale, making it an attractive option for researchers. However, one of the limitations of using BCPNO in lab experiments is its cytotoxicity. Researchers must take appropriate precautions when handling BCPNO to avoid any potential health hazards.
Future Directions
There are several potential future directions for the study of BCPNO. One potential direction is the development of BCPNO-based OLEDs with improved efficiency and stability. Another potential direction is the further study of BCPNO's antitumor activity, including in vivo studies to determine its effectiveness in treating cancer. Additionally, the development of BCPNO-based materials for other applications, such as sensors and catalysts, is an area that warrants further investigation.
Conclusion:
In conclusion, BCPNO is a promising compound with potential applications in various fields. Its straightforward synthesis method, excellent electron-transporting properties, and significant cytotoxicity against cancer cells make it an attractive option for researchers. While there are some limitations to its use in lab experiments, the potential future directions for the study of BCPNO are numerous and warrant further investigation.
Scientific Research Applications
BCPNO has been extensively studied for its potential applications in various fields. One of the primary applications of BCPNO is in the field of organic electronics. BCPNO is a promising material for the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electron-transporting properties.
BCPNO has also been studied for its potential as an antitumor agent. In vitro studies have shown that BCPNO has significant cytotoxicity against various cancer cell lines. BCPNO has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways.
properties
IUPAC Name |
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O4/c16-12-7-10(17)3-6-13(12)23-8-14-18-15(19-24-14)9-1-4-11(5-2-9)20(21)22/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIFSBBVYXEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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